molecular formula C14H26N2O2 B13472153 tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

Cat. No.: B13472153
M. Wt: 254.37 g/mol
InChI Key: OPPBYPZAECRLDS-NWDGAFQWSA-N
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Description

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a cyclopropyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the piperidine ring, followed by the introduction of the aminomethyl and cyclopropyl groups. The tert-butyl group is often introduced via a tert-butyl carbamate intermediate, which can be deprotected under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability. The use of chiral auxiliaries or catalysts can also be important in ensuring the desired stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce any oxidized intermediates.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a ligand for studying receptor-ligand interactions or as a probe for investigating enzyme mechanisms. Its structural features make it a valuable tool for understanding the behavior of biologically relevant molecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-butanesulfinamide
  • tert-butyl carbamate

Uniqueness

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with both aminomethyl and cyclopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-11(8-15)12(9-16)10-4-5-10/h10-12H,4-9,15H2,1-3H3/t11-,12+/m0/s1

InChI Key

OPPBYPZAECRLDS-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2CC2)CN

Origin of Product

United States

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